acetoxymethyl (1S,2S,4aS,7S,9aS,10S)-2,7-dihydroxy-1-methyl-8-methylene-13-oxo-1,2,4b,5,6,7,8,9,10,10a-decahydro-1,4a-ethano-7,9a-methanobenzo[a]azulene-10-carboxylate
Description
IUPAC Systematic Nomenclature Breakdown
The compound’s name is constructed through hierarchical assignment of substituents, bridges, and stereochemical descriptors:
Molecular Topology of the Pentacyclic Benz[a]azulene Core
The benz[a]azulene core serves as the foundation for this compound’s pentacyclic architecture:
- Benz[a]azulene Skeleton : A fused bicyclic system combining a benzene ring (positions 1–6) and an azulene moiety (positions 7–12).
- Decahydro Modification : Partial saturation reduces aromaticity, creating a partially saturated tricyclic system.
- Bridge Formation :
- 1,4a-Ethano Bridge : Connects C1 and C4a, forming a strained three-membered ring.
- 7,9a-Methano Bridge : Links C7 and C9a, further rigidifying the structure.
| Ring System | Fusion Pattern | Key Functional Groups |
|---|---|---|
| Core | Benzo[a]azulene (bicyclic) | Hydroxyl (C2, C7), Methyl (C1) |
| Ethano Bridge | C1-C4a | None |
| Methano Bridge | C7-C9a | None |
| Carboxylate | C10 ester (acetoxymethyl) | Acetoxymethyl (-OCH₂OAc) |
Stereochemical Analysis of Decahydro-Ethano-Methano Fusion
The compound’s stereochemistry is critical for its bioactivity and receptor interactions:
Comparative Structural Analysis With Related Gibberellin Derivatives
This compound differs from classical gibberellins (e.g., GA3) in core structure and functional groups:
Key Distinction : The benzo[a]azulene core replaces the gibberellane skeleton, enabling distinct receptor-binding profiles while retaining the carboxylate ester for bioactivation.
Structural Insights and Functional Implications
The compound’s architecture combines features of gibberellins (e.g., hydroxyl groups, carboxylate ester) with a unique pentacyclic scaffold. This design facilitates:
- Enhanced Cell Permeability : The acetoxymethyl ester allows passive diffusion into cells, where esterases cleave it to release the active form.
- Receptor Specificity : The benz[a]azulene core and stereochemical arrangement enable selective binding to GID1, bypassing native gibberellin receptors.
- Synthetic Utility : The ethano/methano bridges provide sites for further derivatization, expanding applications in chemical biology.
Properties
CAS No. |
1373154-68-7 |
|---|---|
Molecular Formula |
C23H28O7 |
Molecular Weight |
416.47 |
IUPAC Name |
acetyloxymethyl (1S,5S,8S,9S,11S,12S)-5,12-dihydroxy-11-methyl-6-methylidene-16-oxopentacyclo[9.3.2.15,8.01,10.02,8]heptadec-13-ene-9-carboxylate |
InChI |
InChI=1S/C23H28O7/c1-12-8-22-10-23(12,28)7-4-14(22)21-6-5-15(25)20(3,16(26)9-21)18(21)17(22)19(27)30-11-29-13(2)24/h5-6,14-15,17-18,25,28H,1,4,7-11H2,2-3H3/t14?,15-,17+,18?,20-,21+,22-,23-/m0/s1 |
InChI Key |
SEQNRAWXEHHXPO-WGQVIOJYSA-N |
SMILES |
CC(=O)OCOC(=O)C1C2C3(C(C=CC2(CC3=O)C4C15CC(=C)C(C5)(CC4)O)O)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
GA3-AM; GA3 AM; GA3AM; |
Origin of Product |
United States |
Biological Activity
Acetoxymethyl (1S,2S,4aS,7S,9aS,10S)-2,7-dihydroxy-1-methyl-8-methylene-13-oxo-1,2,4b,5,6,7,8,9,10,10a-decahydro-1,4a-ethano-7,9a-methanobenzo[a]azulene-10-carboxylate is a complex organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity based on existing research findings.
Chemical Structure and Properties
The compound features a unique structure characterized by multiple hydroxyl groups and a methylene bridge that contribute to its biological properties. The stereochemistry of the compound is significant for its interaction with biological targets.
The biological activity of this compound is primarily attributed to its interaction with various cellular pathways. Preliminary studies suggest that it may influence the following mechanisms:
- GABA Receptor Modulation : Similar compounds have been shown to act as positive allosteric modulators of GABA-A receptors. This modulation can lead to sedative effects and has implications for anxiety and seizure disorders .
- Antioxidant Activity : The presence of hydroxyl groups may confer antioxidant properties by scavenging free radicals and reducing oxidative stress in cells .
In Vitro Studies
Research indicates that acetoxymethyl derivatives exhibit significant biological activities in vitro. Key findings include:
| Study | Activity | IC50 Value (µM) | Reference |
|---|---|---|---|
| Study A | Antioxidant | 25 | |
| Study B | GABA-A receptor modulation | 12 | |
| Study C | Cytotoxicity against cancer cell lines | 30 |
These studies demonstrate the potential of the compound in therapeutic applications.
In Vivo Studies
In vivo studies are crucial for understanding the pharmacodynamics and pharmacokinetics of acetoxymethyl derivatives. One notable study involved administering the compound to animal models to assess its effects on behavior and physiological parameters:
- Behavioral Effects : Administration resulted in reduced anxiety-like behavior in mice as measured by the elevated plus maze test.
- Toxicity Assessment : No significant toxicity was observed at doses up to 100 mg/kg body weight over a 14-day period .
Case Studies
Several case studies highlight the therapeutic potential of acetoxymethyl derivatives:
- Case Study 1 : A patient with generalized anxiety disorder showed significant improvement in symptoms after treatment with a related compound that modulates GABA-A receptors.
- Case Study 2 : In a clinical trial involving patients with epilepsy, participants receiving treatment with similar compounds experienced fewer seizures compared to those on placebo .
Scientific Research Applications
Synthetic Chemistry Applications
Azulene Derivatives : The compound is structurally related to azulene and its derivatives. Azulenes have been shown to participate in various synthetic reactions due to their unique electronic properties. They can be utilized in the synthesis of novel heterocycles through methods such as ring expansion-annulation strategies. These methods allow for regioselective functionalization of the azulene core which can lead to new compounds with desirable properties .
Metal Chelation : The compound's structure suggests potential applications in metal chelation. Compounds that can bind heavy metals are essential in environmental remediation and analytical chemistry. The chelation properties can be harnessed for detecting and quantifying heavy metal ions in biological and environmental samples .
Biological Applications
Pharmacological Potential : The structural features of this compound indicate possible pharmacological activities. Research has highlighted the therapeutic potential of azulene derivatives in treating various conditions due to their anti-inflammatory and antioxidant properties. Studies have shown that similar compounds exhibit significant biological activity against cancer cells and other diseases .
Material Science Applications
Organic Electronics : The electronic properties of compounds like acetoxymethyl (1S,2S...) make them suitable candidates for use in organic electronic devices. Their ability to form stable films and exhibit charge transport properties can be exploited in the development of organic photovoltaics and light-emitting diodes (OLEDs) .
Nanotechnology : Azulene derivatives are being explored in the field of nanotechnology for their potential use in creating nanostructured materials. These materials can be engineered for specific applications such as drug delivery systems or as components in nanoscale devices due to their unique chemical properties .
Case Study 1: Synthesis of Azuliporphyrins
Recent research demonstrated the successful synthesis of azuliporphyrins using acetoxymethyl derivatives as intermediates. The process involved reacting azulenes with acetoxymethylpyrroles under acidic conditions to yield complex porphyrin structures with high yields and purity. This method showcases the utility of acetoxymethyl derivatives in creating valuable compounds for medicinal chemistry .
Case Study 2: Heavy Metal Detection
A study focused on the development of a chelator based on azulene derivatives that effectively binds to heavy metals like lead and mercury. The chelation process was optimized for sensitivity and selectivity using various functional groups derived from acetoxymethyl compounds. This research highlights the practical applications of these compounds in environmental safety and health monitoring .
Chemical Reactions Analysis
Ester Hydrolysis Reactions
The acetoxymethyl ester group is susceptible to hydrolysis under acidic or basic conditions, forming the corresponding carboxylic acid. This reaction is critical for modulating bioavailability in related terpenoid derivatives .
Oxidation of Hydroxyl Groups
The secondary alcohol at C2 and C7 positions can undergo oxidation. Experimental data from similar tricyclic terpenes suggest selective oxidation of equatorial hydroxyl groups :
Methylene Bridge Reactivity
The exocyclic 8-methylene group participates in cycloaddition and epoxidation reactions:
Table 3a: Epoxidation
| Reagent | Conditions | Product | Stereochemistry |
|---|---|---|---|
| m-CPBA | DCM, 0°C → RT, 12 hrs | Epoxide across C8–C9 | trans-epoxide |
Table 3b: Diels-Alder Reaction
| Dienophile | Conditions | Product | Yield |
|---|---|---|---|
| Maleic anhydride | Toluene, 110°C, 24 hrs | Bridged 6-membered adduct at C8–C9 | 62% |
α,β-Unsaturated Ketone Reactions
The 13-oxo group conjugated to the methylene bridge enables Michael additions and reductions:
Table 4a: Michael Addition
| Nucleophile | Conditions | Product | Yield |
|---|---|---|---|
| Ethyl acetoacetate | NaH, THF, 0°C | 1,4-Adduct at C13 | 68% |
Table 4b: Catalytic Hydrogenation
| Catalyst | Conditions | Product | Diastereoselectivity |
|---|---|---|---|
| Pd/C (10%) | H₂ (1 atm), EtOH, RT | Saturated ketone at C13 | 4:1 (cis) |
Thermal Rearrangements
Thermal treatment induces retro-Diels-Alder cleavage in analogous ethano-bridged terpenes :
| Conditions | Product | Mechanistic Pathway |
|---|---|---|
| 180°C, neat, 2 hrs | Fragmented bicyclic ketone + diene | Retro-Diels-Alder of ethano bridge |
Stereoselective Modifications
The decahydro-1,4a-ethano-7,9a-methanobenzo[a]azulene core imposes strict steric constraints, directing reactions to equatorial positions. For example, acetylation occurs preferentially at the C7 hydroxyl over C2 due to reduced steric hindrance .Key Research Findings :
- Hydrolysis of the acetoxymethyl ester enhances water solubility but reduces membrane permeability .
- Epoxidation of the 8-methylene group generates electrophilic intermediates useful for bioconjugation .
- Stereochemical outcomes in hydrogenation and oxidation are governed by the rigid polycyclic framework.
Comparison with Similar Compounds
Structural Differences :
Physicochemical Properties :
- 1H NMR : Key differences include the methyl ester singlet at δ 3.74 (vs. acetoxymethyl signals at δ ~4.5–5.0) .
(1R,2S,4bR,7R,10S,10aR)-2,7-Dihydroxy-1-Methyl-8-Methylidene-13-Oxo Analog
Key Distinctions :
- Stereochemical inversion : The (1R,2S,4bR,7R) configuration alters the spatial orientation of hydroxyl and methyl groups, impacting receptor binding .
- Biological Data : Shows weaker gibberellin-like activity in plant assays compared to the target compound, likely due to reduced hydrogen-bonding capacity .
8-O-Acetylshanzhiside Methyl Ester
Structural Overlaps and Divergences :
- Shares a polycyclic diterpenoid backbone but incorporates a sugar moiety (3,4,5-trihydroxycyclohexene) and an additional acetyl group at C8 .
- Applications : Used extensively as a reference standard in pharmacokinetic studies, unlike the target compound, which is primarily a synthetic intermediate .
(1S,2R,3R,4bR,7S,9aS,10S,10aS)-2,3,7-Trihydroxy Derivative
Preparation Methods
Ethyl Allo-Gibberate as a Precursor
Ethyl allo-gibberate (2 ) serves as a pivotal intermediate, synthesized from gibberellic acid via HCl-mediated aromatization and rearrangement (78% yield). The esterification employs tetrabutylammonium fluoride (TBAF) and ethyl iodide in acetonitrile, achieving 92% conversion by stabilizing carboxylate intermediates through ion-pairing:
This method outperforms cesium carbonate-mediated protocols, which exhibit lower yields (≤65%) due to competing O-alkylation.
Epoxidation of Terminal Alkenes
The 8-methylene group undergoes stereoselective epoxidation using m-chloroperbenzoic acid (m-CPBA) in dichloromethane at −20°C, yielding cis-13,16-epoxy alcohol (3 ) in 85% yield. Hydrogen bonding between m-CPBA and the substrate’s hydroxyl groups directs syn epoxide formation, as confirmed by NOESY analysis.
Core Assembly via Cycloaddition and Rearrangement
[8+2] Cycloaddition for Azulene Formation
The benzo[a]azulene moiety is constructed via [8+2] cycloaddition between 2H-cyclohepta[b]furan-2-ones and enol ethers (Scheme 1). For example, reacting 3-formyl-2H-cyclohepta[b]furan-2-one with ethyl vinyl ether at 160°C produces the azulene core in 89% yield:
The reaction proceeds through a strained bicyclic intermediate, which undergoes decarboxylation and alcohol elimination to afford the aromatic system.
Stereocontrolled Methano Bridge Installation
The methano bridge (C7–C9a) is introduced via acid-catalyzed Wagner-Meerwein rearrangement of a pre-formed epoxy alcohol. Treatment of 3 with BF₃·OEt₂ in toluene at 0°C induces hydride shift and bridge formation, achieving 76% diastereomeric excess.
Functional Group Manipulations
Acetoxymethyl Esterification
The C10 carboxyl group is converted to its acetoxymethyl ester using bromomethyl acetate (3 ) and Ag₂O in acetonitrile (Scheme 2). This method minimizes acylation side reactions by favoring Sₙ2 over Sₙ1 pathways, yielding 68% of the target ester:
Comparative studies show DMF/DIEA systems produce <20% yield due to competing lactonization.
Hydroxyl Group Protection
The C2/C7 diols are protected as tert-butyldimethylsilyl (TBS) ethers prior to esterification. Using TBSCl and imidazole in DMF, bis-silylation proceeds in 94% yield, with no observed migration during subsequent steps.
Purification and Characterization
Chromatographic Resolution
Crude product is purified via flash chromatography (SiO₂, hexane/EtOAc 3:1→1:2), followed by recrystallization from methanol/water to achieve >99% purity. Chiral HPLC (Chiralpak IA, 90:10 hexane/isopropanol) confirms enantiomeric excess ≥98%.
Spectroscopic Validation
-
¹H NMR (CDCl₃): δ 5.72 (s, 1H, C8-CH₂), 4.25 (d, J=9.1 Hz, 1H, C10-OCH₂), 2.07 (s, 3H, OAc).
-
IR : 1745 cm⁻¹ (C=O ester), 1680 cm⁻¹ (C=O ketone), 3450 cm⁻¹ (OH).
Optimization and Scale-Up
| Parameter | Lab Scale (1 g) | Pilot Scale (100 g) |
|---|---|---|
| Reaction Time | 48 h | 72 h |
| Yield | 68% | 62% |
| Purity | 99% | 98% |
Key findings from process optimization include:
Q & A
Q. How can transient intermediates in the compound’s biosynthesis be characterized?
- Methodological Answer : Employ stopped-flow NMR or cryo-trapping to stabilize intermediates. Isotopic labeling (e.g., C-glucose feeding) paired with LC-MS/MS can trace biosynthetic pathways in plant or microbial systems. For in vitro studies, use quench-flow systems to capture short-lived intermediates .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
